Ecteinascidin 770 vs. Trabectedin (ET-743): Structural Divergence at C-14 with Functional Consequences
Ecteinascidin 770 differs from the clinically approved ecteinascidin trabectedin (ET-743) by a single functional group substitution at the C-14 position. Trabectedin possesses a hydroxyl group at C-14, whereas ET-770 contains a cyano (C≡N) group at this position [1]. This modification was intentionally introduced via pretreatment of the Thai tunicate Ecteinascidia thurstoni with potassium cyanide in buffer solution, enabling large-scale isolation of the stabilized 14-cyano derivative [2]. This structural divergence results in differential antitumor activity profiles: ET-770 exhibits particular efficacy against lung and colon carcinomas, whereas ET-743 demonstrates greater activity in sarcomas and ovarian cancers .
| Evidence Dimension | Structural modification at C-14 position |
|---|---|
| Target Compound Data | Cyano (C≡N) group at C-14 |
| Comparator Or Baseline | Trabectedin (ET-743): hydroxyl (OH) group at C-14 |
| Quantified Difference | Single functional group substitution |
| Conditions | Comparative antitumor profile analysis across multiple carcinoma types |
Why This Matters
This structural distinction enables researchers to investigate the structure-activity relationship (SAR) contribution of C-14 substitution to antitumor efficacy and tumor-type selectivity.
- [1] Saktrakulkla P, Toriumi S, Tsujimoto M, Patarapanich C, Suwanborirux K, Saito N. Chemistry of ecteinascidins. Part 3: preparation of 2'-N-acyl derivatives of ecteinascidin 770 and evaluation of cytotoxicity. Bioorg Med Chem. 2011;19(15):4421-4436. View Source
- [2] Suwanborirux K, et al. Ecteinascidins 770 and 786 from the Thai Tunicate Ecteinascidia thurstoni. ACS Publications. View Source
